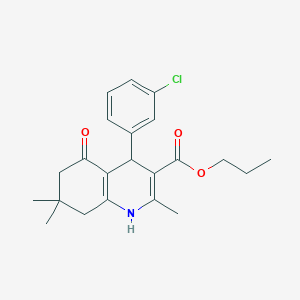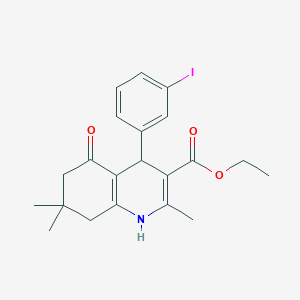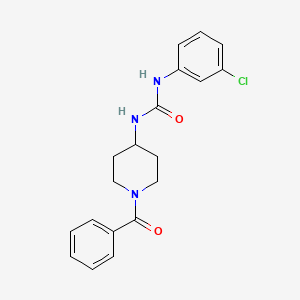
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine, also known as FMePPP, is a compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of these receptors in the brain. Dopamine D3 receptors are involved in the regulation of dopamine signaling, which is important for a variety of physiological processes, including movement, motivation, and reward. By blocking dopamine D3 receptors, this compound may have therapeutic potential for the treatment of disorders related to dopamine signaling.
Biochemical and Physiological Effects
Studies have shown that this compound can decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a dopamine D3 receptor antagonist. Additionally, this compound has been shown to decrease the activity of certain brain regions that are involved in reward processing, which may be relevant to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine in lab experiments is its high selectivity for dopamine D3 receptors, which allows for more precise manipulation of dopamine signaling in the brain. However, one limitation of this compound is that it has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. One potential avenue of research is to investigate its therapeutic potential for the treatment of drug addiction and other disorders related to dopamine signaling. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound. Finally, research on the synthesis of this compound and related compounds may lead to the development of new tools for studying dopamine signaling in the brain.
Méthodes De Synthèse
The synthesis of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4-bis(3-chloropropyl)piperazine with furfural in the presence of sodium methoxide. The resulting intermediate is then reacted with morpholine and acetic anhydride to yield this compound. This synthesis method has been reported in various scientific journals and has been demonstrated to produce high yields of this compound.
Applications De Recherche Scientifique
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine D3 receptor antagonist, which may be useful in the treatment of drug addiction and other disorders related to dopamine signaling. Additionally, this compound has been shown to have potential as a tool for studying the role of dopamine D3 receptors in the brain.
Propriétés
IUPAC Name |
[1-[1-(furan-3-ylmethyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c24-20(23-10-13-25-14-11-23)18-1-8-22(9-2-18)19-3-6-21(7-4-19)15-17-5-12-26-16-17/h5,12,16,18-19H,1-4,6-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFNAUWMUUKQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4958746.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4958751.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(3-methoxypropyl)piperidine](/img/structure/B4958768.png)

![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)

![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)

![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
![5-nitro-N-(4-nitrophenyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B4958838.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)

